molecular formula C19H11FN4OS B2422264 (Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)quinoxaline-2-carboxamide CAS No. 1173605-64-5

(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)quinoxaline-2-carboxamide

Cat. No. B2422264
CAS RN: 1173605-64-5
M. Wt: 362.38
InChI Key: CEGCWNFBNKOEMZ-NMWGTECJSA-N
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Description

(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)quinoxaline-2-carboxamide is a useful research compound. Its molecular formula is C19H11FN4OS and its molecular weight is 362.38. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)quinoxaline-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)quinoxaline-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)quinoxaline-2-carboxamide is part of a broader class of compounds with varying structures and applications. While the specific compound has not been the subject of extensive studies, related compounds offer insight into the synthetic routes and potential applications of this chemical class.

  • Synthesis of fluoroquinolone compounds, including those with benzo[d]thiazol moieties, involves the combination of piperazinylquinolinecarboxylic acid and S-2-benzo- thiazoyl-(Z)-2-(2-aminothiazol-4-yl)-2-methoxyimino acetate under specific conditions, confirmed by various spectroscopic techniques (Li et al., 2004).
  • Coumarin benzothiazole derivatives exhibit planarity, crucial for their function as chemosensors for cyanide anions, highlighting the importance of molecular structure in determining the application of such compounds (Wang et al., 2015).
  • Fluorine-containing quinazolinones and thiazolidinone derivatives are synthesized through Knoevenagel condensation, indicating a method potentially relevant for synthesizing related compounds (Desai et al., 2013).

Applications in Biological Systems

While the direct biological applications of (Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)quinoxaline-2-carboxamide have not been extensively documented, studies on related compounds provide insights into potential applications:

  • Quinoxalin-2-carboxamides have been designed as 5-HT3 receptor antagonists, indicating potential applications in targeting specific receptors in biological systems (Mahesh et al., 2011).
  • Antimalarial and COVID-19 drug research involving sulfonamides and quinoxalin-2-yl derivatives suggests a potential role for related compounds in addressing infectious diseases (Fahim & Ismael, 2021).

properties

IUPAC Name

N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11FN4OS/c1-2-9-24-16-8-7-12(20)10-17(16)26-19(24)23-18(25)15-11-21-13-5-3-4-6-14(13)22-15/h1,3-8,10-11H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGCWNFBNKOEMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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